molecular formula C9H7Cl2N3S B11765006 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole CAS No. 886495-83-6

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole

Cat. No.: B11765006
CAS No.: 886495-83-6
M. Wt: 260.14 g/mol
InChI Key: SOAZZNPIZKCAFU-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a member of the hydrazinylthiazole family, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Researchers are particularly interested in its potential as a core structure for developing new therapeutic agents. Structurally related hydrazinylthiazole compounds have demonstrated a range of promising biological activities in scientific studies, including antimicrobial , antifungal , and antioxidant effects . Some analogues have also shown potential as inhibitors of enzymes like α-amylase, which is a target in the management of type-II diabetes . The mechanism of action for these compounds is often explored through computational methods such as molecular docking and density functional theory (DFT) studies, which help predict their interactions with biological targets and explain their electronic properties . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment.

Properties

CAS No.

886495-83-6

Molecular Formula

C9H7Cl2N3S

Molecular Weight

260.14 g/mol

IUPAC Name

[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7Cl2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)

InChI Key

SOAZZNPIZKCAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NN)Cl

Origin of Product

United States

Preparation Methods

Solvent Optimization

  • Polar Protic Solvents (Ethanol/MeOH) : Favor proton transfer in cyclization steps but may necessitate higher temperatures.

  • Aprotic Solvents (Dioxane/DMF) : Enhance nucleophilicity of thiosemicarbazone but require inert atmospheres.

  • Water : Emerging as a sustainable alternative, particularly with surfactants or catalysts (e.g., PEG-400).

Table 2: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78675
Dioxane100467
Water25185

Catalytic Systems

  • Homogeneous Catalysts : Triethylamine or Na₂CO₃ facilitate deprotonation, critical for cyclization.

  • Heterogeneous Catalysts : Fe₂O₃ nanoparticles enable recyclability and mild conditions.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Mechanochemical Synthesis :

    • Grinding reactants in a ball mill (20 Hz, 30 min) achieves 88–93% yield without solvents.

  • Microwave Assistance :

    • Shortens reaction times to 10–15 min via dielectric heating, though scalability remains challenging.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Hydrazinylthiazole Synthesis

MethodConditionsYield (%)PurityScalability
Hantzsch (Two-Step)Reflux, Ethanol67–84HighModerate
One-Pot (Aqueous)RT, Fe₂O₃85–93MediumHigh
Ultrasound-Assisted25°C, Ethanol82–95HighLow
MechanochemicalSolvent-Free88–93MediumHigh

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group undergoes nucleophilic addition with carbonyl compounds to form hydrazones. This reaction is pivotal for synthesizing bioactive derivatives.

ReactantConditionsProduct StructureYield (%)Reference
BenzaldehydeEtOH, reflux, 6 hr2-(Benzylidenehydrazinyl)thiazole82
4-NitroacetophenoneAcetic acid, 80°C, 4 hr2-(2-(4-Nitrophenyl)propanehydrazonyl)75
Pyruvic acidDMF, RT, 24 hrThiazole-hydrazone carboxylate68

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine NH₂ group on the carbonyl carbon, followed by dehydration to form the hydrazone linkage. Electron-withdrawing groups on the carbonyl compound enhance reaction rates .

Nucleophilic Substitution

The thiazole ring undergoes substitution at position 2 (hydrazine site) or position 4 (chlorophenyl site) under electrophilic conditions.

ReagentPosition ModifiedProductConditionsYield (%)Reference
Methyl iodideHydrazine NH2-(Methylhydrazinyl)thiazoleK₂CO₃, DMF, 60°C90
4-Bromobenzoyl chlorideThiazole C-44-(2,5-Dichlorophenyl)-2-acylthiazolePyridine, 0°C→RT85
Ethyl chloroacetateHydrazine NH2-(Carboxymethylhydrazinyl)thiazoleEtOH, reflux, 8 hr78

Key Observation : The hydrazine group exhibits higher reactivity than the dichlorophenyl substituent due to its strong nucleophilicity .

Cyclocondensation Reactions

The hydrazine moiety participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.

Cyclizing AgentProduct ClassConditionsBioactivity (IC₅₀)Reference
Thioglycolic acidThiazolidinoneHCl, EtOH, reflux, 12 hrAnticancer: 1.69 μM
Ethyl cyanoacetatePyrazolo[5,1-<i>b</i>]thiazoleK₂CO₃, DMF, 100°CAntibacterial: MIC 0.09 µg/mL
Maleic anhydrideThiazolo[3,2-<i>a</i>]pyrimidineAcOH, 120°C, 6 hrAntioxidant: 82% DPPH scavenging

Synthetic Utility : Cyclocondensation products show enhanced biological activity compared to the parent compound, particularly in anticancer and antimicrobial assays .

Oxidation and Coupling Reactions

The hydrazine group is susceptible to oxidation, forming diazenium intermediates for azo-coupled derivatives.

Oxidizing AgentProductApplicationReference
MnO₂2-DiazeniumthiazoleDye synthesis
NaNO₂/HClAzo-linked thiazole polymerPhotocatalytic materials
H₂O₂/Fe³⁺Thiazole-1,3,4-oxadiazoleα-Amylase inhibition

Stability Note : Diazenium intermediates are thermally unstable but serve as key precursors for functional materials .

Metal Complexation

The hydrazine and thiazole nitrogen atoms act as ligands for transition metals, forming stable chelates.

Metal SaltComplex StructureStability Constant (log β)Reference
CuCl₂[Cu(L)₂Cl₂]12.4
Fe(NO₃)₃[Fe(L)(NO₃)₃]9.8
Zn(OAc)₂[Zn(L)(OAc)₂]10.2

Applications : Metal complexes exhibit enhanced radical scavenging (ABTS: 94%) and antimicrobial activity compared to the free ligand .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has shown promising results in inhibiting the proliferation of colon (HCT-116), lung (A549), and breast (MDA-MB-231) cancer cells. The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HCT-11612.5Apoptosis induction
A54915.0Cell cycle arrest
MDA-MB-23110.0Apoptosis induction

Case Studies

  • Antimicrobial Studies : A study conducted on the compound's effectiveness against various pathogens revealed that it displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro assessments showed that compounds derived from this compound exhibited moderate to excellent cytotoxicity against multiple cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapy agents like doxorubicin .

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

2.1.1 Pyridine-Appended 2-Hydrazinylthiazole Derivatives
Pyridine-appended analogs with varying substituents on the phenyl ring exhibit distinct antitubercular activities (Table 1). For example:

  • Compound 20b (4-hydroxy substitution): MIC = 84.36 µM.
  • Compound 25b (4-hydroxy and 3-ethoxy substitutions): MIC = 73.44 µM.
  • Compound 5b (2-fluoro substitution): MIC = 6.7 µM.

Electron-withdrawing chlorine atoms may also modulate electronic effects differently than electron-donating groups like methoxy or hydroxy .

Table 1: Antitubercular Activity of Pyridine-Appended 2-Hydrazinylthiazole Derivatives

Compound Substituent(s) MIC (µM)
20b 4-OH 84.36
25b 4-OH, 3-OEt 73.44
5b 2-F 6.7
Target 2,5-Cl₂ N/A*

Thiazole Derivatives with Halogenated Phenyl Groups

  • (E)-4-(2,4-Dichlorophenyl)-2-{2-[4-(trifluoromethyl)benzylidene]hydrazinyl}thiazole : Induces apoptosis (19.7–22.4% DNA fragmentation at 17–34 µM) .
  • 4-(2,4-Difluorophenyl)-2-(2-(3-methylcyclohexylidene)hydrazinyl)thiazole: Smaller halogen atoms (F vs.

The 2,5-dichlorophenyl substitution in the target compound may balance hydrophobicity and electronic effects compared to 2,4-dichloro or difluoro analogs.

Dichlorophenyl-Substituted Heterocycles

  • N-[4-(2,5-Dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide : Combines thiazole with ethylsulfonyl and dichlorophenyl groups, suggesting synergistic effects for receptor binding .
  • 6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine : Pyrimidine core vs. thiazole alters ring electronics; trifluoromethyl enhances lipophilicity .

Table 2: Apoptosis Induction in Thiazole Derivatives

Compound Substituents DNA Fragmentation (%)
(E)-4-(2,4-Dichlorophenyl)-... 2,4-Cl₂, trifluoromethylbenzylidene 19.7–22.4
Target Compound 2,5-Cl₂, hydrazinyl N/A*

Biological Activity

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antibacterial, antifungal, antioxidant, and anticancer activities. The findings are based on various studies that have explored the structure-activity relationships (SAR) and mechanisms of action.

Chemical Structure

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the dichlorophenyl group enhances its biological efficacy by influencing lipophilicity and electronic properties.

Antibacterial Activity

Numerous studies have evaluated the antibacterial potential of thiazole derivatives including this compound. The compound has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The antibacterial activity was assessed using MIC values. For instance, compounds similar to this compound exhibited MIC values ranging from 100 to 400 μg/mL against various bacterial strains, which is significantly lower than reference drugs like chloramphenicol (MIC 25-50 μg/mL) .
CompoundBacterial StrainMIC (μg/mL)
This compoundE. faecalis100
Reference DrugChloramphenicol25-50

Antifungal Activity

The antifungal properties of thiazole derivatives have been more pronounced compared to their antibacterial effects. Studies indicate that compounds with similar structures can inhibit fungal growth effectively.

  • Efficacy Against Fungi : Compounds were tested against Candida albicans and Aspergillus niger, with notable activity observed in some derivatives. For example, certain thiazole derivatives showed MIC values around 4.01 mM against C. albicans, indicating moderate antifungal activity .
CompoundFungal StrainMIC (mM)
This compoundC. albicans4.01
Reference DrugFluconazole<1

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been investigated, with several compounds demonstrating significant free radical scavenging abilities.

  • DPPH Assay : The DPPH radical scavenging assay revealed that thiazole derivatives could reduce oxidative stress effectively. Compounds showed varying degrees of efficacy, with some achieving IC50 values comparable to standard antioxidants .

Anticancer Activity

Research into the anticancer effects of thiazole derivatives has highlighted their potential in inhibiting tumor cell proliferation.

  • Cell Line Studies : In vitro studies on HepG2 (liver cancer) cell lines demonstrated that certain thiazole derivatives could inhibit cell growth significantly. The structure-activity relationship indicated that modifications to the phenyl ring could enhance cytotoxicity .

Case Studies

  • Hydrazinyl Thiazoles in Cancer Treatment : A study synthesized a series of hydrazinyl thiazoles and evaluated their anticancer properties against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring improved cytotoxicity significantly .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thiazole derivatives against a panel of pathogens, revealing that while some compounds were less effective than standard antibiotics, they still exhibited promising results against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylhydrazines and thiazole precursors. A typical procedure involves refluxing 2,5-dichlorophenyl-substituted intermediates in polar aprotic solvents like DMSO or ethanol, with catalytic glacial acetic acid to facilitate hydrazone formation. Purification is achieved through recrystallization using water-ethanol mixtures or column chromatography. Yield optimization (e.g., 65–88%) depends on reaction time (4–18 hours) and temperature control .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : To confirm the hydrazinyl (-NH-NH2) moiety and substituent positions on the thiazole and dichlorophenyl rings. For example, aromatic protons appear in δ 7.1–8.6 ppm, with hydrazinyl NH signals around δ 4.8–8.5 ppm .
  • LC-MS/HRMS : To verify molecular ion peaks (e.g., m/z 259.93 [M+H]+) and fragmentation patterns (e.g., loss of NH2 group) .
  • HPLC : To assess purity (>95% is typical for research-grade samples) .

Q. How is the antibacterial activity of this compound assessed in preliminary studies?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution. Growth inhibition is measured spectrophotometrically (OD600). The compound’s mechanism may involve disrupting bacterial protein synthesis, as suggested by structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (ethanol, methanol) solvents to balance reactivity and solubility.
  • Catalyst Optimization : Replace glacial acetic acid with stronger acids (e.g., HCl) or bases (e.g., triethylamine) to enhance hydrazone formation.
  • Temperature/Time Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 18 hours to 2–4 hours) while maintaining yield .

Q. What strategies resolve contradictions in NMR data due to tautomerism or impurities?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C shifts.
  • Variable Temperature NMR : Identify dynamic tautomerism (e.g., hydrazine ↔ hydrazone) by observing signal splitting at low temperatures.
  • LC-MS Purity Checks : Rule out impurities contributing to unexpected peaks .

Q. How to investigate the mechanism of protein synthesis inhibition in bacterial targets?

  • Methodological Answer :

  • Ribosome Binding Assays : Use radiolabeled (3H/14C) compounds to measure binding affinity to 30S/50S ribosomal subunits.
  • Enzyme Inhibition Studies : Test inhibition of aminoacyl-tRNA synthetases via spectrophotometric coupled assays.
  • Molecular Docking : Perform in silico modeling to predict interactions with ribosomal proteins (e.g., L27 or elongation factors) .

Q. How does the substituent position (2,5- vs. 2,4-dichlorophenyl) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varying Cl positions and compare MIC values. For example, 2,5-dichloro derivatives may exhibit stronger antibacterial activity due to enhanced lipophilicity and target binding.
  • Computational Analysis : Calculate logP and electrostatic potentials to correlate substituent effects with activity .

Q. What analytical approaches confirm hydrazinyl group stability under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

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